2-(4,5-Dimethoxy-2-nitrophenyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,5-Dimethoxy-2-nitrophenyl)ethanamine is an organic compound with the molecular formula C10H14N2O4 and a molecular weight of 226.23 g/mol . This compound is characterized by the presence of a nitro group and two methoxy groups attached to a phenyl ring, along with an ethanamine side chain. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dimethoxy-2-nitrophenyl)ethanamine typically involves the nitration of 4,5-dimethoxybenzyl alcohol followed by a series of reactions to introduce the ethanamine side chain . The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenyl ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is typically purified using recrystallization or chromatography techniques to ensure high purity suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dimethoxy-2-nitrophenyl)ethanamine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base or catalyst.
Major Products Formed
Reduction: 2-(4,5-Diamino-2-nitrophenyl)ethanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4,5-Dimethoxy-2-nitrophenyl)ethanamine is used in a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4,5-Dimethoxy-2-nitrophenyl)ethanamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy groups can also participate in interactions with enzymes and receptors, modulating their activity and leading to specific biological outcomes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(4,5-Dimethoxy-2-nitrophenyl)ethanamine is unique due to the presence of both the nitro and methoxy groups on the phenyl ring, along with the ethanamine side chain. This combination of functional groups imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications. Its ability to undergo reduction and substitution reactions, along with its potential interactions with biological targets, distinguishes it from other similar compounds .
Properties
IUPAC Name |
2-(4,5-dimethoxy-2-nitrophenyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-15-9-5-7(3-4-11)8(12(13)14)6-10(9)16-2/h5-6H,3-4,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCCQNXLMRHYBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCN)[N+](=O)[O-])OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392665 |
Source
|
Record name | 2-(4,5-dimethoxy-2-nitrophenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37852-39-4 |
Source
|
Record name | 2-(4,5-dimethoxy-2-nitrophenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.